4'-Chloro-3-hydroxyflavone
Overview
Description
These compounds are characterized by their ability to undergo excited-state intramolecular proton transfer (ESIPT), which makes them valuable in various scientific applications . The presence of a chlorine atom at the 4’ position and a hydroxyl group at the 3 position on the flavone backbone gives this compound unique chemical properties and reactivity.
Preparation Methods
One common method is the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone to form a flavonol . The reaction conditions often include the use of hydrogen peroxide and a base such as sodium hydroxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4’-Chloro-3-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3 position can be oxidized to form a ketone.
Reduction: The carbonyl group in the flavone structure can be reduced to form a dihydroflavonol.
Substitution: The chlorine atom at the 4’ position can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Chloro-3-hydroxyflavone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Chloro-3-hydroxyflavone involves its ability to undergo ESIPT. This process is facilitated by the presence of the hydroxyl group at the 3 position, which can donate a proton to the carbonyl oxygen in the excited state . This proton transfer results in dual fluorescence emission, making it a valuable tool in fluorescence-based applications. The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with proteins and DNA, influencing their structure and function .
Comparison with Similar Compounds
4’-Chloro-3-hydroxyflavone is unique among flavonols due to the presence of the chlorine atom at the 4’ position. Similar compounds include:
3-Hydroxyflavone: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
4’-Methoxy-3-hydroxyflavone: Contains a methoxy group instead of a chlorine atom, affecting its ESIPT properties and fluorescence behavior.
The presence of the chlorine atom in 4’-Chloro-3-hydroxyflavone enhances its hydrophobicity and influences its interaction with biological macromolecules, making it distinct from its analogs .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-hydroxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLBFAOXSDMNIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295457 | |
Record name | 4'-Chloro-3-hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19275-70-8 | |
Record name | NSC102048 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Chloro-3-hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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